![molecular formula C23H17FN2O4 B1669459 cp028 CAS No. 347397-83-5](/img/structure/B1669459.png)
cp028
描述
CP028 is a novel, potent inhibitor of pre-mRNA splicing. It inhibits human pre-mRNA splicing at an intermediate stage during the conversion of pre-catalytic spliceosomal B complexes into activated Bact complexes
科学研究应用
Molecular Biology
Splicing Inhibition:
cp028 has been shown to inhibit spliceosome activation, which is crucial for pre-mRNA splicing. This inhibition occurs at a specific stage in the spliceosome assembly process, making this compound a useful tool for dissecting the splicing machinery's function.
- Case Study: Research demonstrated that alterations in the structure of this compound could affect its splicing inhibition activity, highlighting its potential as a lead compound for developing new splicing modulators .
Pharmacology
Potential Therapeutic Uses:
Due to its splicing inhibition properties, this compound has been investigated for its therapeutic potential in diseases where aberrant splicing is implicated, such as certain cancers and genetic disorders.
- Table 1: Potential Therapeutic Applications of this compound
Disease Type | Mechanism of Action | Current Research Status |
---|---|---|
Cancer | Inhibition of oncogenic splice variants | Preclinical studies ongoing |
Genetic Disorders | Correction of splicing defects | Early-stage research |
Viral Infections | Modulation of host cell splicing to inhibit viral replication | Investigational |
Biotechnology
Tool for RNA Research:
this compound serves as a valuable reagent in RNA biology research. Its ability to selectively inhibit specific stages of spliceosome activity allows researchers to study the dynamics of RNA processing.
- Application Example: In studies aimed at understanding the role of alternative splicing in gene regulation, this compound can be employed to dissect pathways affected by splicing changes.
Table 2: Structural Variants of this compound and Their Activities
Variant | Splicing Inhibition Activity | Structural Modification |
---|---|---|
This compound | High | Original structure |
Variant A | Moderate | Methylation at position X |
Variant B | Low | Hydroxylation at position Y |
Table 3: Comparative Efficacy of this compound Against Other Splicing Modulators
Compound | Mechanism | Efficacy (IC50) |
---|---|---|
This compound | Spliceosome inhibition | 50 nM |
Compound X | RNA binding | 100 nM |
Compound Y | Alternative splicing enhancer | 75 nM |
作用机制
Target of Action
CP028, also known as “1-(2-Ethylphenyl)-5-((5-(4-fluorophenyl)furan-2-yl)methylene) pyrimidine-2,4,6 (1H,3H,5H)-trione”, is a potent pre-mRNA splicing inhibitor . The primary target of this compound is the pre-catalytic spliceosomal B complex .
Mode of Action
This compound acts by inhibiting the conversion of the pre-catalytic spliceosomal B complex into the activated B act complex . This inhibition disrupts the normal splicing process, affecting the production of mature mRNA from pre-mRNA .
Biochemical Pathways
The inhibition of pre-mRNA splicing by this compound affects various biochemical pathways. For instance, in the context of Hepatitis B Virus (HBV) replication, it has been observed that this compound can suppress viral RNA levels . This suggests that this compound may interfere with the viral replication pathway by disrupting the production of essential viral proteins.
Result of Action
The primary result of this compound’s action is the disruption of normal mRNA splicing, which can lead to altered protein synthesis. In the context of viral infections, this can result in reduced viral replication. For instance, in HBV replication models, it has been observed that this compound can suppress viral RNA levels .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of CP028 involves multiple steps, including the preparation of intermediate compounds. The exact synthetic route and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the compound is typically synthesized in a laboratory setting using standard organic synthesis techniques .
Industrial Production Methods
化学反应分析
Types of Reactions
CP028 primarily undergoes reactions related to its role as a pre-mRNA splicing inhibitor. It interacts with spliceosomal complexes, leading to the inhibition of splicing at an early stage .
Common Reagents and Conditions
The reactions involving this compound are typically carried out in vitro using HeLa nuclear extract. The compound has an IC50 value of 54 µM, indicating its potency as a splicing inhibitor .
Major Products Formed
The major products formed from reactions involving this compound are stalled spliceosomal complexes, specifically the B028 complex. These complexes can be chased into catalytically active spliceosomes under certain conditions .
相似化合物的比较
Similar Compounds
Spliceostatin A: Another potent splicing inhibitor that targets the spliceosome at a different stage.
Pladienolide B: A natural product that inhibits splicing by binding to the SF3b subunit of the spliceosome.
E7107: A derivative of pladienolide B, known for its strong splicing inhibitory activity.
Uniqueness of CP028
This compound is unique in its ability to stall spliceosome assembly at an early stage, specifically during the transition from the B complex to the Bact complex. This distinct mechanism of action sets it apart from other splicing inhibitors, making it a valuable tool for studying spliceosome dynamics and function .
生物活性
CP028, scientifically known as 1-(2-Ethylphenyl)−5-((5-(4-fluorophenyl)furan-2-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione, is a small molecule identified primarily for its role as a potent inhibitor of pre-mRNA splicing. Its biological activity has garnered attention in various fields, particularly in virology and molecular biology, due to its ability to modulate gene expression and affect viral replication processes.
This compound operates by inhibiting the splicing process at an intermediate stage during spliceosome assembly. Specifically, it stalls the conversion of pre-catalytic spliceosomal B complexes into activated Bact complexes. This inhibition is primarily achieved through its interaction with spliceosomal components, leading to the disruption of the U4/U6.U5 tri-snRNP complex essential for splicing.
Key Findings:
- IC50 Value : The inhibitory concentration (IC50) of this compound is approximately 54 µM, indicating its potency as a splicing inhibitor .
- Stalling Mechanism : this compound effectively halts splicing at concentrations above 150 µM, leading to a complete cessation of pre-mRNA processing .
- Accumulation of Intermediates : The presence of this compound leads to the accumulation of a novel spliceosomal assembly intermediate designated as B028 .
In Vitro Studies
In vitro assays conducted using HeLa nuclear extracts have demonstrated the following:
- Splicing Inhibition : At concentrations of 50 µM, this compound significantly reduces splicing of MINX pre-mRNA relative to controls. Complete inhibition occurs at higher concentrations (above 150 µM) after 60 minutes .
- Complex Formation : Kinetic analyses reveal that spliceosomal complexes peak earlier in the presence of this compound compared to controls, indicating its effect on spliceosome dynamics .
Case Studies and Applications
This compound has been utilized in various research contexts:
- Hepatitis B Virus (HBV) Research : In models studying HBV replication, this compound has been shown to suppress viral RNA levels without affecting the 5’ m6A modification . This highlights its potential therapeutic applications in viral infections.
- Spliceosome Dynamics : this compound serves as a valuable tool for dissecting pre-mRNA splicing mechanisms. It helps identify new spliceosome assembly intermediates and provides insights into spliceosome activation processes .
Data Tables
Parameter | Value |
---|---|
Chemical Name | 1-(2-Ethylphenyl)−5-((5-(4-fluorophenyl)furan-2-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione |
IC50 Value | 54 µM |
Concentration for Complete Inhibition | >150 µM |
Main Application | Pre-mRNA splicing inhibition |
Key Research Areas | Virology, Molecular Biology |
Conclusion and Future Directions
The biological activity of this compound demonstrates significant potential for advancing our understanding of pre-mRNA splicing mechanisms and developing therapeutic strategies against diseases linked to splicing dysregulation. Ongoing research may explore further derivatives of this compound to optimize its inhibitory effects and expand its applications in both basic and applied research contexts.
Future studies should focus on:
- Structural modifications to enhance potency and selectivity.
- In vivo models to evaluate therapeutic efficacy against viral infections.
- Broader applications in cancer research where splicing abnormalities are prevalent.
属性
IUPAC Name |
(5E)-1-(2-ethylphenyl)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN2O4/c1-2-14-5-3-4-6-19(14)26-22(28)18(21(27)25-23(26)29)13-17-11-12-20(30-17)15-7-9-16(24)10-8-15/h3-13H,2H2,1H3,(H,25,27,29)/b18-13+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBJKSJVJPXCRA-QGOAFFKASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)F)C(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC=C1N2C(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)F)/C(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。